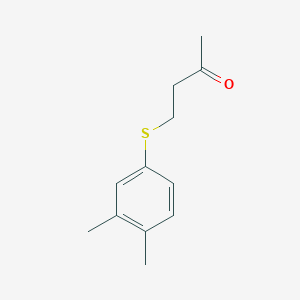

4-((3,4-Dimethylphenyl)thio)butan-2-one

Description

Contextual Significance of Thioether and Ketone Motifs in Contemporary Organic Chemistry Research

Thioether and ketone functionalities are fundamental building blocks in organic synthesis and are prevalent in a wide array of natural products and synthetic compounds. The thioether group, characterized by a sulfur atom bonded to two alkyl or aryl groups, is known for its role in biological systems, often as a part of the amino acid methionine, and its utility in the synthesis of complex molecules. Thioethers are also investigated for their potential in materials science and medicinal chemistry.

The ketone group, a carbonyl functional group where the carbonyl carbon is bonded to two other carbon atoms, is one of the most important functional groups in organic chemistry. It is a key component of many sugars (ketoses) and is central to the synthesis of a vast number of organic compounds. The reactivity of the ketone group allows for a wide range of chemical transformations, making it a versatile handle in the design and synthesis of new molecules with desired properties. The presence of both of these motifs in a single molecule, as in 4-((3,4-Dimethylphenyl)thio)butan-2-one, offers a platform for developing compounds with unique chemical and physical properties.

Overview of Aromatic Thioether Derivatives: Structural Classes and Research Applications

Other derivatives, such as 4-((4-nitrophenyl)thio)butan-2-one, are available as reference materials for analytical testing, highlighting their role in chemical analysis and quality control. cato-chem.com The well-known raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, is a widely used natural flavoring agent and is also investigated for its potential health benefits. ulster.ac.ukgoogle.com The structural and functional diversity of these analogous compounds underscores the broad research interest in this class of molecules.

Rationale for the Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted for several reasons. The presence of the 3,4-dimethylphenyl group is a key structural variant compared to more studied analogues. The electronic and steric effects of the two methyl groups on the aromatic ring could significantly influence the compound's reactivity, biological activity, and sensory properties.

For example, the dimethyl substitution may alter the compound's interaction with biological targets compared to monosubstituted or unsubstituted phenyl rings. Furthermore, in the context of flavor chemistry, these methyl groups could modulate the olfactory and gustatory perception of the molecule. A systematic study of this compound would therefore contribute to a deeper understanding of structure-activity and structure-property relationships within this class of aromatic thioether ketones.

Delineation of Research Objectives and Scope for this compound Studies

Future research on this compound should encompass a multidisciplinary approach. The primary objectives would be:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain the pure compound. Comprehensive characterization would involve spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Physicochemical Properties: Determination of key physical and chemical properties, including melting point, boiling point, solubility, and stability. Computational studies could also be employed to predict its molecular geometry and electronic properties.

Evaluation of Biological Activity: Drawing inspiration from the observed anti-inflammatory and neuroprotective effects of 4-(phenylsulfanyl)butan-2-one, in vitro and in vivo studies could be conducted to assess the potential biological activities of this compound. mdpi.com

Sensory Analysis: Given that related compounds are used as flavoring agents, a thorough sensory analysis to determine its odor and taste profile would be valuable for potential applications in the food and fragrance industries.

The scope of these studies would initially focus on fundamental chemical and physical characterization, followed by exploratory biological and sensory evaluations.

Detailed Research Findings

While specific experimental data for this compound is scarce, a table of predicted and known properties of analogous compounds can provide valuable insights.

Interactive Data Table of Analogous Aromatic Thioether and Ether Ketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known or Potential Applications |

| This compound | C₁₂H₁₆OS | 208.32 (Calculated) | Potential flavoring agent, potential bioactive compound |

| 4-(Phenylsulfanyl)butan-2-one | C₁₀H₁₂OS | 180.27 | Anti-inflammatory, neuroprotective |

| 4-((4-Methoxyphenyl)thio)butan-2-one | C₁₁H₁₄O₂S | 210.29 | Flavoring agent |

| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | C₁₀H₁₂O₂ | 164.20 | Flavoring agent, fragrance, nutraceutical |

| 4-((4-Nitrophenyl)thio)butan-2-one | C₁₀H₁₁NO₃S | 225.26 | Analytical reference material |

| 4-(Methylthio)-2-butanone | C₅H₁₀OS | 118.20 | Flavoring agent |

This comparative data highlights the influence of the aromatic substitution on the properties and applications of these butan-2-one derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C12H16OS/c1-9-4-5-12(8-10(9)2)14-7-6-11(3)13/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

YESWUKIOFCRCHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)SCCC(=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,4 Dimethylphenyl Thio Butan 2 One and Its Structural Analogues

Strategic Retrosynthetic Analysis of the 4-((3,4-Dimethylphenyl)thio)butan-2-one Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org The goal is to identify reliable chemical reactions that can be performed in the forward direction to construct the target. amazonaws.com

For this compound, two primary disconnections are most logical:

C–S Bond Disconnection: The most apparent disconnection is at the carbon-sulfur bond of the thioether. This approach suggests that the molecule can be synthesized by forming this bond. This disconnection leads to two primary sets of synthons and their corresponding synthetic equivalents:

An electrophilic four-carbon ketone chain and a nucleophilic aryl thiol: The synthons would be a +CH₂CH₂C(O)CH₃ cation and a 3,4-dimethylphenylthiolate anion. The practical synthetic equivalents are typically a 4-halobutan-2-one (e.g., 4-chlorobutan-2-one) and 3,4-dimethylthiophenol.

A nucleophilic four-carbon ketone chain and an electrophilic aryl component: The synthons would be a –CH₂CH₂C(O)CH₃ anion and a 3,4-dimethylphenyl cation with a leaving group. The synthetic equivalents could be 4-mercaptobutan-2-one and a halo-substituted 1,2-dimethylbenzene (e.g., 4-bromo-1,2-dimethylbenzene).

C–C Bond Disconnection: An alternative disconnection can be made at the C3–C4 bond, corresponding to the reverse of a conjugate addition reaction. This identifies an α,β-unsaturated ketone and a thiol as the precursors.

This leads to methyl vinyl ketone as the electrophilic three-carbon unit and 3,4-dimethylthiophenol as the nucleophilic sulfur component.

This analysis reveals that the core structure can be assembled through several key reaction types, including nucleophilic substitution, conjugate addition, and transition metal-catalyzed cross-coupling, which will be explored in the following sections. ias.ac.in

Established Chemical Transformations for the Synthesis of Thioether-Ketone Hybrid Systems

The synthesis of thioethers is a fundamental operation in the pharmaceutical industry, and several established methods are applicable to hybrid systems like this compound. acsgcipr.org

Conjugate Addition: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, also known as the thia-Michael addition, is a highly efficient and atom-economical method for forming β-sulfanyl ketones. acsgcipr.orgmdpi.com This reaction involves the 1,4-addition of a thiol or thiolate to an enone. acsgcipr.org For the synthesis of the target molecule, this involves the reaction of 3,4-dimethylthiophenol with methyl vinyl ketone. The reaction is often catalyzed by a base or a nucleophile to generate the more nucleophilic thiolate anion, which then attacks the β-carbon of the enone. wikipedia.org This method is advantageous due to its high yields and predictable regioselectivity. acsgcipr.org Chiral catalysts can even be employed to achieve enantioselective additions. rsc.org

Thiol-ene Reactions: The thiol-ene reaction is a radical-based addition of a thiol to an unsaturated bond (an alkene or "ene"). wikipedia.orgacsgcipr.org This reaction, often initiated by light or a radical initiator, proceeds via an anti-Markovnikov addition, forming a thioether. wikipedia.orgbohrium.com While not a direct route to the ketone-containing target, it is a powerful tool for synthesizing thioether precursors. smu.eduresearchgate.net For instance, 3,4-dimethylthiophenol could be added to an unsaturated precursor like allyl acetone. The reaction is considered a "click" chemistry process due to its high efficiency and simple conditions. wikipedia.org

Alkyl Substitution: A common and straightforward pathway for forming thioethers is through the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide. acsgcipr.org In this approach, 3,4-dimethylthiophenol is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding thiolate. This potent nucleophile then displaces a halide from an electrophilic partner, such as 4-chlorobutan-2-one or 4-bromobutan-2-one, to yield the final product, this compound.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction involves a nucleophile attacking an aromatic ring and displacing a leaving group. wikipedia.org This mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to the leaving group. wikipedia.orgacsgcipr.org The 3,4-dimethylphenyl ring in the target molecule contains electron-donating methyl groups, which deactivate the ring towards nucleophilic attack. Therefore, an SNAr reaction where a sulfur-containing nucleophile attacks a substituted 1,2-dimethylbenzene is not a viable pathway for this specific synthesis. acsgcipr.orgnih.gov The SNAr pathway is more suitable for electron-deficient heteroaromatic systems or highly activated benzene (B151609) derivatives. nih.govbohrium.com

The Friedel-Crafts acylation is a cornerstone of organic synthesis, used to form aromatic ketones by reacting an aromatic compound with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.comnih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction is not a direct route to this compound, as the ketone in this molecule is on an alkyl chain.

However, this methodology is highly relevant for the synthesis of structural analogues and isomers where the carbonyl group is directly attached to the aromatic ring. For example, the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with acetyl chloride and AlCl₃ would produce 3,4-dimethylacetophenone, a key aromatic ketone scaffold. This reaction is a fundamental tool for creating a wide variety of aromatic ketone intermediates. google.comorganic-chemistry.org

Innovations in Catalytic Synthesis of this compound

Modern synthetic chemistry has increasingly focused on the development of catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of C–S bonds, providing a powerful alternative to traditional methods like nucleophilic substitution. researchgate.netresearchgate.net These reactions typically involve coupling an aryl halide or triflate with a thiol in the presence of a palladium, nickel, or copper catalyst. nih.gov

For the synthesis of this compound, this strategy would involve the coupling of an aryl electrophile, such as 4-bromo-1,2-dimethylbenzene or 4-iodo-1,2-dimethylbenzene, with the sulfur nucleophile, 4-mercaptobutan-2-one.

Palladium Catalysis: Palladium-based systems, often employing phosphine (B1218219) ligands, were among the first and are still widely used for C–S coupling due to their high efficiency and broad substrate scope. nih.gov

Nickel Catalysis: Nickel catalysts have emerged as a more cost-effective alternative to palladium. nih.govrsc.org They are particularly effective for coupling aryl chlorides and can facilitate the reductive cross-coupling of alkyl halides with arylthiosilanes. nih.gov

Copper Catalysis: Copper-catalyzed "Ullmann-type" couplings are also a well-established method for C–S bond formation. These systems are often ligand-free or use simple, inexpensive ligands and are known for their tolerance of various functional groups. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields. These catalytic methods represent the state-of-the-art for constructing aryl alkyl thioether linkages.

Table 1: Comparison of Catalytic Systems for Aryl Alkyl Thioether Synthesis

| Catalyst System | Typical Precursor | Ligand Example | Base Example | Solvent Example | Key Advantages |

|---|---|---|---|---|---|

| Palladium | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos, CyPF-tBu | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | High efficiency, broad scope, well-studied |

| Nickel | NiCl₂(dppe) | dppe, PCy₃ | NaOt-Bu, K₃PO₄ | DMF, Acetonitrile (B52724) | Lower cost, effective for aryl chlorides |

| Copper | CuI, Cu₂O | Phenanthroline, None | K₂CO₃, Et₃N | DMSO, Ethylene (B1197577) glycol | Low cost, good functional group tolerance |

| Cobalt | CoI₂(dppe) | dppe | Zn (reductant) | Acetonitrile | Inexpensive, user-friendly for C-S formation |

This table presents generalized data based on common findings in the literature for C-S cross-coupling reactions. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dimethylthiophenol |

| Methyl vinyl ketone |

| 4-Chlorobutan-2-one |

| 4-Bromobutan-2-one |

| Allyl acetone |

| 4-Mercaptobutan-2-one |

| 1,2-Dimethylbenzene (o-xylene) |

| 4-Bromo-1,2-dimethylbenzene |

| 4-Iodo-1,2-dimethylbenzene |

| 3,4-Dimethylacetophenone |

| Acetyl chloride |

| Aluminum chloride (AlCl₃) |

| Sodium hydroxide |

| Potassium carbonate |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Copper(I) iodide (CuI) |

| Cobalt(II) iodide (CoI₂) |

| Zinc (Zn) |

| Ethylene glycol |

| Acetonitrile |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

Photoredox Catalysis for the Construction of Thioether Linkages in Related Structures

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, offering mild and efficient pathways for forming various chemical bonds. mdpi.comnih.gov This approach is particularly relevant for constructing carbon-sulfur (C-S) bonds to create thioethers, which are significant structural motifs in pharmaceuticals and natural products. bohrium.comnih.gov Traditional methods for C-S bond formation often require harsh conditions, stoichiometric reagents, or specialized UV-light apparatus, which have several disadvantages. mdpi.comresearchgate.net In contrast, visible-light photoredox catalysis provides a greener and milder alternative for these transformations. mdpi.comnih.gov

The synthesis of β-keto sulfides, the structural class to which this compound belongs, has been effectively achieved using photoredox catalysis. nih.govnorthwestern.edu One advanced strategy involves a photoredox-enabled radical Pummerer-type reaction. northwestern.edu In this process, a sulfide (B99878) is oxidized via single-electron transfer (SET) by an excited photocatalyst to form a sulfur radical cation. nih.gov Subsequent deprotonation at the α-carbon generates an α-thio radical. This highly reactive intermediate can then participate in radical-radical coupling reactions. For the synthesis of β-keto sulfides, this α-thio radical is coupled with a ketyl radical, which can be generated from an acyl azolium intermediate, to form the desired product. nih.gov This convergent, intermolecular coupling provides a mild and effective route to highly functionalized β-keto sulfides. nih.govnorthwestern.edu

A variety of photocatalysts have been employed for these transformations, ranging from transition-metal complexes like ruthenium and iridium polypyridyl complexes to metal-free organic dyes and inorganic semiconductors such as titanium dioxide (TiO₂). mdpi.combeilstein-journals.org The choice of catalyst allows for tuning the reaction conditions to suit specific substrates. For instance, Greaney's group demonstrated the use of TiO₂ as a cheap and readily accessible photocatalyst for thiol-ene reactions to produce alkyl thioethers. mdpi.combeilstein-journals.org The versatility of photoredox catalysis enables the use of a wide range of thiols and alkene or alkyne coupling partners, tolerating various functional groups. acs.org This tolerance is crucial for the synthesis of complex molecules. acs.org

The general mechanism for the photoredox-catalyzed formation of a thioether via a thiol-ene reaction involves the generation of a thiyl radical from a thiol precursor. This can be achieved through hydrogen atom abstraction by an alkyl radical generated from a photocatalytically activated precursor. acs.org The resulting thiyl radical then adds across an alkene (the "ene") in an anti-Markovnikov fashion to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom to yield the final thioether product and propagate the radical chain. mdpi.combohrium.com This radical-based pathway is highly efficient and atom-economical. mdpi.comresearchgate.net

| Photocatalyst Type | Examples | Key Advantages | Typical Reactions |

|---|---|---|---|

| Transition-Metal Complexes | [Ru(bpy)₃]Cl₂, Iridium complexes | High efficiency, well-understood mechanisms | Thiol-ene coupling, Diaryl sulfide synthesis beilstein-journals.org |

| Inorganic Semiconductors | TiO₂, Bi₂O₃ | Low cost, readily available, reusable mdpi.com | Anti-Markovnikov hydrothiolation of alkenes researchgate.net |

| Organic Dyes | Eosin Y, Phenylglyoxylic acid | Metal-free, environmentally benign researchgate.netbeilstein-journals.org | Synthesis of β-ketosulfoxides beilstein-journals.org |

Methodological Optimization and Process Efficiency in the Synthesis of this compound

The synthesis of this compound can be approached through several routes, with traditional methods often involving the nucleophilic substitution reaction between 3,4-dimethylthiophenol and a suitable four-carbon electrophile, such as 4-chlorobutan-2-one or methyl vinyl ketone (via conjugate addition). Optimization of such a synthesis is critical for maximizing yield, minimizing impurities, and ensuring process efficiency, particularly for potential scale-up.

Key parameters that require careful optimization include the choice of base, solvent, reaction temperature, and stoichiometry of reactants. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion. The choice ranges from strong inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to organic bases. The solvent must be chosen to dissolve the reactants and facilitate the reaction; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are common choices. Temperature and reaction time are interdependent and must be controlled to ensure complete conversion without promoting side reactions or product degradation.

For example, in a hypothetical synthesis via Sₙ2 reaction, a systematic optimization study would vary these parameters to find the ideal conditions. The goal is to achieve high conversion of the starting materials and high selectivity for the desired product, this compound, thereby simplifying purification and increasing the isolated yield.

| Parameter | Variable Investigated | Objective | Potential Outcome |

|---|---|---|---|

| Base | K₂CO₃ vs. NaOH vs. Triethylamine | Maximize thiolate formation, minimize side reactions | K₂CO₃ may offer a good balance of reactivity and handling. |

| Solvent | Acetonitrile vs. DMF vs. Acetone | Ensure solubility, facilitate Sₙ2 kinetics | Acetonitrile is often a good choice, being effective and easier to remove. |

| Temperature | Room Temperature vs. 50 °C vs. 80 °C | Achieve reasonable reaction rate without degradation | Slightly elevated temperature (e.g., 50 °C) might be optimal. |

| Stoichiometry | Varying excess of 3,4-dimethylthiophenol | Ensure complete consumption of the electrophile | A slight excess (1.1 equivalents) of the thiol could drive the reaction to completion. |

Principles of Sustainable Chemistry in the Synthetic Routes to this compound

The principles of sustainable or "green" chemistry are integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. ctfassets.net These principles focus on designing products and processes that minimize the use and generation of hazardous substances. ctfassets.netpharmtech.com When applied to the synthesis of this compound, these principles guide the selection of starting materials, reagents, solvents, and reaction conditions.

The 12 Principles of Green Chemistry provide a framework for this approach. Key considerations include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. ctfassets.net Catalytic routes, such as the direct substitution of an alcohol with a thiol, are ideal as they can have water as the only byproduct, leading to very high atom economy. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, minimizing waste. pharmtech.com For thioether synthesis, this could involve using acid catalysts or photoredox catalysts instead of stoichiometric bases or activators. mdpi.comnih.gov

Safer Solvents and Auxiliaries : The choice of solvent is a major contributor to the environmental footprint of a process. ctfassets.net Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.govresearchgate.net For thioether synthesis, replacing hazardous dipolar aprotic solvents with more benign alternatives is a key goal. acsgcipr.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. pharmtech.com Photoredox catalysis, which operates at room temperature using visible light, is an excellent example of an energy-efficient methodology. nih.gov

To quantify the sustainability of a process, metrics such as the E-Factor (mass ratio of waste to desired product) and Process Mass Intensity (PMI) (ratio of the total mass of materials used to the mass of the final product) are employed. syrris.compharmtech.com The pharmaceutical industry, which often involves complex, multi-step syntheses, historically has very high E-Factors and PMIs. pharmtech.commdpi.com By adopting greener synthetic routes, these values can be significantly reduced.

For instance, a traditional synthesis of this compound using an alkyl halide and a stoichiometric base in a hazardous solvent would likely have a high PMI. In contrast, a modern catalytic route, perhaps using a recyclable solid acid catalyst or a photoredox catalyst in a green solvent, would generate less waste and have a much lower PMI, representing a more sustainable process. nih.govctfassets.net

| Parameter | Traditional Route (e.g., Sₙ2 with Alkyl Halide) | Greener Route (e.g., Catalytic) |

|---|---|---|

| Principle Applied | Stoichiometric reagents | Catalysis, High Atom Economy ctfassets.net |

| Byproduct | Inorganic salt (e.g., KCl) | Water nih.gov |

| Solvent | DMF (hazardous) | Toluene or solvent-free nih.govresearchgate.net |

| Energy Use | Heating often required | Ambient temperature (e.g., photoredox) mdpi.com |

| Estimated PMI | High (e.g., >50 kg/kg) pharmtech.com | Low (e.g., <20 kg/kg) |

Elucidation of Molecular Structure and Conformation of 4 3,4 Dimethylphenyl Thio Butan 2 One Via Advanced Spectroscopic Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

For 4-((3,4-Dimethylphenyl)thio)butan-2-one, the molecular formula is C₁₂H₁₆OS. The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Expected HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₂H₁₆OS | 208.0922 |

| [M+H]⁺ | C₁₂H₁₇OS | 209.0999 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about connectivity and spatial relationships of atoms.

Detailed Analysis of Proton Nuclear Magnetic Resonance (¹H NMR) Spectra

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the structure of this compound, a distinct set of signals is predicted. The aromatic region would show signals for the three protons on the dimethylphenyl ring. The aliphatic region would contain signals for the methyl ketone group and the two methylene (B1212753) groups of the butane (B89635) chain. The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) are key to assigning each signal.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0-7.2 | Multiplet | 3H | Aromatic protons (C₆H₃) |

| ~ 3.1 | Triplet | 2H | -S-CH₂- |

| ~ 2.7 | Triplet | 2H | -CH₂-C(O)- |

| ~ 2.2 | Singlet | 6H | Aromatic -CH₃ (x2) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct carbon signals are expected (two pairs of aromatic carbons may be equivalent or have very close chemical shifts). The carbonyl carbon of the ketone is characteristically found far downfield.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|

| ~ 207 | Ketone Carbonyl (C=O) |

| ~ 137 | Aromatic C-S |

| ~ 136 | Aromatic C-CH₃ |

| ~ 130-135 | Aromatic CH |

| ~ 45 | -CH₂-C(O)- |

| ~ 30 | -C(O)-CH₃ |

| ~ 29 | -S-CH₂- |

Application of Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the two methylene groups (-S-CH₂-CH₂-C(O)-).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the thioether linkage to the aromatic ring and the butanone chain. For example, correlations would be expected from the protons of the -S-CH₂- group to the aromatic carbons and the other methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Band Assignments

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pressbooks.pubuniroma1.it The spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. youtube.comlibretexts.orglibretexts.org Other key absorptions would include C-H stretches from the aromatic and aliphatic portions of the molecule, and C-S stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1715 | Strong, Sharp | Ketone C=O Stretch |

| ~ 1600, 1500 | Medium-Weak | Aromatic C=C Bending |

Reactivity Profiles and Mechanistic Investigations of 4 3,4 Dimethylphenyl Thio Butan 2 One

Examination of the Chemical Reactivity of the Butan-2-one Moiety

The butan-2-one portion of the molecule is a focal point for a range of chemical transformations, primarily centered around the electrophilic carbonyl carbon and the acidic alpha-protons.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in 4-((3,4-Dimethylphenyl)thio)butan-2-one is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This reactivity is fundamental to a variety of addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.com Subsequent protonation of the resulting alkoxide ion yields an alcohol. youtube.com

Common nucleophiles that can react at the carbonyl center include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydrides (from reagents like NaBH4 and LiAlH4), and cyanide ions. youtube.com For instance, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol.

The steric hindrance around the carbonyl group and the electronic effects of the substituents can influence the rate of nucleophilic addition. In the case of this compound, the butan-2-one moiety is a ketone, which is generally less reactive than an aldehyde due to the electron-donating nature and steric bulk of the two alkyl groups attached to the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH4) | Secondary alcohol |

| Organometallic | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Reactivity at the Alpha-Carbon: Enolization and Condensation Pathways

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess acidic protons. libretexts.org This acidity is a consequence of the resonance stabilization of the conjugate base, the enolate ion. sketchy.com The formation of an enolate is a key step in many reactions of ketones. sketchy.com this compound has two alpha-carbons, one being a methyl group and the other a methylene (B1212753) group. Deprotonation can lead to the formation of a kinetic or a thermodynamic enolate.

The enolate can then act as a nucleophile in various reactions, most notably in aldol (B89426) condensations. wikipedia.org In an aldol condensation, the enolate of one ketone molecule attacks the electrophilic carbonyl carbon of another molecule, forming a β-hydroxy ketone. wikipedia.orgjackwestin.com Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated ketone. libretexts.org

Crossed aldol condensations, where the enolate of this compound reacts with a different aldehyde or ketone, are also possible. wikipedia.org To achieve selectivity in such reactions, one of the carbonyl compounds is typically chosen to be non-enolizable. wikipedia.org

Furthermore, the enol form of the ketone can undergo other reactions such as halogenation at the alpha-position. idc-online.com

Transformations Involving the Thioether Linkage in this compound

The thioether linkage is another reactive site within the molecule, primarily susceptible to oxidation at the sulfur atom and, under certain conditions, cleavage of the carbon-sulfur bonds.

Controlled Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. masterorganicchemistry.com The controlled oxidation of thioethers is a synthetically useful transformation. researchgate.net A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov

The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of reagent, reaction conditions, and the stoichiometry of the oxidant. organic-chemistry.org For example, using one equivalent of an oxidizing agent under mild conditions often favors the formation of the sulfoxide. In contrast, using an excess of a stronger oxidizing agent or more forcing conditions will typically lead to the corresponding sulfone. google.com

Catalysts can also be used to enhance the efficiency and selectivity of the oxidation. rsc.orgresearchgate.net For instance, various metal catalysts can be employed in conjunction with hydrogen peroxide. rsc.org The oxidation of the thioether to the sulfoxide can occur readily in a non-catalyzed reaction, while the subsequent oxidation to the sulfone is often only observed in the presence of a catalyst. rsc.orgresearchgate.net

Table 2: Oxidation Products of this compound

| Product | Oxidizing Agent Example | Conditions |

|---|---|---|

| 4-((3,4-Dimethylphenyl)sulfinyl)butan-2-one (Sulfoxide) | 1 eq. H2O2 | Mild |

| 4-((3,4-Dimethylphenyl)sulfonyl)butan-2-one (Sulfone) | Excess H2O2 | More vigorous |

Cleavage and Rearrangement Reactions of the C-S Bond

The carbon-sulfur bonds in thioethers can be cleaved under various conditions. organic-chemistry.org This can occur through different mechanisms, including reductive, oxidative, or transition-metal-catalyzed pathways. For aryl alkyl thioethers, selective cleavage of the C(sp³)–S bond is often observed. nih.govchemrxiv.org For example, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds. organic-chemistry.org

Rearrangement reactions of thioethers are also known, although they are less common than for their oxygen analogues (ethers). acs.orgacs.org For instance, the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, is a well-known reaction for allyl aryl ethers, and analogous rearrangements can occur with allyl aryl thioethers. vanderbilt.edulibretexts.org While this compound does not possess an allyl group, other types of rearrangements could potentially be induced under specific conditions.

Reactivity of the 3,4-Dimethylphenyl Aromatic System

The 3,4-dimethylphenyl group is an electron-rich aromatic ring and is therefore susceptible to electrophilic aromatic substitution reactions. The directing effects of the two methyl groups and the thioether substituent will determine the position of substitution.

Both the methyl groups and the thioether group are ortho-, para-directing and activating substituents. The thioether group is generally a moderately activating group. The combined directing effects of the methyl groups at positions 3 and 4, and the thioether at position 1, will influence the regioselectivity of electrophilic attack. The positions ortho and para to the activating groups are favored. In this case, the most likely positions for electrophilic substitution would be positions 2, 5, and 6 of the aromatic ring. Steric hindrance will also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions will depend on the reactivity of the aromatic ring and the nature of the electrophile.

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. In this compound, the aromatic ring is substituted with two methyl groups (-CH₃) at positions 3 and 4, and an alkylthio group (-S-(CH₂)₂C(O)CH₃) at position 1.

All three substituents—the two methyl groups and the alkylthio group—are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. Furthermore, all three are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

The directing effects of the substituents on the 3,4-dimethylphenylthio moiety can be analyzed to predict the most likely sites for substitution:

Alkylthio group (at C1): Directs to positions 2 and 6 (ortho) and position 4 (para). Since position 4 is already substituted with a methyl group, it directs primarily to C2 and C6.

Methyl group (at C3): Directs to positions 2 and 4 (ortho) and position 6 (para).

Methyl group (at C4): Directs to positions 3 and 5 (ortho) and position 1 (para). Since positions 1 and 3 are already substituted, it directs primarily to C5.

When considering the combined influence of these groups, their directing effects can be either reinforcing (cooperative) or antagonistic.

Position 2: Receives directing influence from the alkylthio group (ortho) and the C3-methyl group (ortho). This is a strongly activated, reinforced position.

Position 5: Receives directing influence from the C4-methyl group (ortho).

Position 6: Receives directing influence from the alkylthio group (ortho) and the C3-methyl group (para). This is another strongly activated, reinforced position.

The sulfur atom of the thioether is a more powerful activating group than the methyl groups due to its ability to donate a lone pair of electrons through resonance. Therefore, the positions activated by the alkylthio group (C2 and C6) are expected to be the most reactive. Between C2 and C6, steric hindrance may play a role. Position C2 is flanked by the alkylthio group and the C3-methyl group, making it sterically hindered. Position C6 is only flanked by the alkylthio group, making it more sterically accessible to an incoming electrophile.

Based on this analysis, electrophilic attack is most likely to occur at position 6, with position 2 being the next most likely, and position 5 being the least favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile (E⁺) | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | 6-Nitro-4-((3,4-dimethylphenyl)thio)butan-2-one | 2-Nitro-4-((3,4-dimethylphenyl)thio)butan-2-one |

| Halogenation | Br⁺, Cl⁺ | 6-Halo-4-((3,4-dimethylphenyl)thio)butan-2-one | 2-Halo-4-((3,4-dimethylphenyl)thio)butan-2-one |

| Friedel-Crafts Acylation | R-C=O⁺ | 6-Acyl-4-((3,4-dimethylphenyl)thio)butan-2-one | (Generally disfavored due to steric hindrance) |

| Sulfonation | SO₃ | 6-Sulfo-4-((3,4-dimethylphenyl)thio)butan-2-one | 2-Sulfo-4-((3,4-dimethylphenyl)thio)butan-2-one |

Note: This table represents predicted outcomes based on electronic and steric effects. Actual product distribution would require experimental verification.

Radical Functionalization of the Aromatic Ring

While electrophilic substitution is the classic reaction of arenes, radical functionalization offers alternative pathways for C-H bond activation. For aryl alkyl thioethers, a potential mechanism involves the single-electron oxidation of the electron-rich aromatic ring. This approach is analogous to methods developed for aryl alkyl ethers, where a photocatalyst, upon excitation by visible light, oxidizes the arene to its corresponding radical cation.

A proposed mechanism for the radical functionalization of this compound is as follows:

Single-Electron Transfer (SET): An excited-state photocatalyst oxidizes the 3,4-dimethylphenylthio moiety to a sulfur radical cation. The high electron density of the substituted ring makes it susceptible to such an oxidation event.

Deprotonation: In the presence of a weak base, the radical cation can undergo deprotonation. While deprotonation from the aromatic ring is possible, a more likely pathway involves the deprotonation of an α-C–H bond on the butanone chain, which is activated by the adjacent sulfur atom.

Radical Trapping: The resulting carbon-centered α-thio radical is then trapped by a radical acceptor, such as an electron-deficient alkene or a cyanation reagent, to form a new carbon-carbon or carbon-nitrile bond.

This photocatalytic strategy allows for functionalization at the alkyl portion of the thioether under mild conditions, complementing the electrophilic substitution reactions that occur on the aromatic ring.

Stereochemical and Regiochemical Control in Reactions of this compound

The concepts of stereochemical and regiochemical control are pertinent to different parts of the target molecule. Regiochemical control, as discussed in section 4.3.1, primarily relates to the selective functionalization of the aromatic ring. Stereochemical control, conversely, applies to reactions involving the chiral center that can be generated within the butan-2-one side chain.

The ketone at the C2 position of the butane (B89635) chain is a key site for stereoselective transformations. For instance, the reduction of the carbonyl group can generate a chiral center at C2, leading to the formation of 4-((3,4-Dimethylphenyl)thio)butan-2-ol.

Diastereoselective Reduction: If a chiral center already exists in the molecule (e.g., through oxidation of the sulfur to a sulfoxide), the reduction of the ketone can be diastereoselective. The stereochemical outcome is often governed by the existing stereocenter, which directs the approach of the reducing agent.

Enantioselective Reduction: In the absence of a pre-existing stereocenter, the use of chiral reducing agents or catalysts can achieve enantioselective reduction, yielding one enantiomer of the resulting secondary alcohol in excess.

Furthermore, the methylene group at C3, positioned between the carbonyl group and the thioether linkage, is activated and can participate in stereoselective C-C bond-forming reactions. For example, an asymmetric aldol-type reaction using the enolate or enol ether derived from this compound could be employed to synthesize more complex structures with control over the newly formed stereocenters. The development of organocatalysis has provided powerful tools for achieving high stereoselectivity in such reactions.

Table 2: Potential Stereocontrolled Reactions of this compound

| Reaction Type | Reagents/Catalyst | Potential Product | Stereochemical Outcome |

| Enantioselective Reduction | Chiral borane (B79455) reagent (e.g., CBS catalyst), H₂/chiral catalyst | (R)- or (S)-4-((3,4-Dimethylphenyl)thio)butan-2-ol | Formation of a single enantiomer of the alcohol. |

| Asymmetric Aldol Addition | Chiral amine catalyst, aldehyde | β-Hydroxy-α-(1-((3,4-dimethylphenyl)thio)ethyl) ketone derivative | Control over the configuration of two new stereocenters. |

| Enantioselective Sulfoxidation | Chiral oxidizing agent (e.g., Sharpless reagent) | (R)- or (S)-4-((3,4-Dimethylphenyl)sulfinyl)butan-2-one | Creation of a chiral sulfoxide. |

Kinetic and Thermodynamic Studies of Key Reaction Mechanisms involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the published literature. However, a qualitative analysis based on the principles of physical organic chemistry can provide insight into the reaction energetics and rates.

Kinetics of Electrophilic Aromatic Substitution: The rate of electrophilic aromatic substitution is determined by the height of the activation energy barrier for the formation of the arenium ion intermediate, which is the rate-determining step. The aromatic ring of this compound is endowed with three electron-donating substituents (two methyl, one alkylthio). These groups activate the ring by stabilizing the positive charge of the arenium ion through both inductive and resonance effects. The sulfur atom, in particular, can effectively delocalize the positive charge via its lone pair electrons. Consequently, the activation energy for the formation of the arenium ion is lowered, and the rate of electrophilic substitution is significantly faster than that of unsubstituted benzene.

Computational Chemistry and Theoretical Modeling of 4 3,4 Dimethylphenyl Thio Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to predict the ground-state geometry and energy of molecules. researchgate.netarxiv.orgmdpi.com DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), calculate the electron density to determine the total energy, allowing for an efficient yet accurate optimization of the molecular geometry. researchgate.netscispace.com Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are based on solving the Schrödinger equation without empirical parameters and can offer higher accuracy, albeit at a greater computational cost. mdpi.comrsc.orgnih.gov

For 4-((3,4-dimethylphenyl)thio)butan-2-one, these calculations would yield the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Studies on similar thioether-ketones have successfully used DFT to explore structural characteristics. iucr.orgresearchgate.netnih.gov The geometry optimization would reveal key structural features, such as the planarity of the dimethylphenyl ring and the specific spatial arrangement of the flexible butan-2-one side chain relative to the sulfur atom and the ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations This table is illustrative and based on typical values for similar molecular fragments.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O | Carbonyl bond length | ~1.21 Å |

| C-S (Aromatic) | Aromatic Carbon to Sulfur bond length | ~1.77 Å |

| C-S (Aliphatic) | Aliphatic Carbon to Sulfur bond length | ~1.82 Å |

| C-C (Aromatic) | Average bond length in the phenyl ring | ~1.39 Å |

| ∠ C-S-C | Angle around the sulfur atom | ~103° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich sulfur atom and the dimethylphenyl ring, while the LUMO would be centered on the electrophilic carbonyl carbon of the butan-2-one moiety. The presence of a ketone group is known to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap. frontiersin.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential near the carbonyl carbon.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Values are hypothetical, intended to demonstrate typical outputs of quantum chemical calculations.

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized structure in the gas phase, molecules in solution are dynamic and exist as an ensemble of different conformations. researchgate.netmdpi.com Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with solvent molecules. mdpi.comacs.org

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the preferred conformations of the flexible thio-butan-2-one side chain. researchgate.net By tracking the dihedral angles along the C-S and C-C bonds of the side chain, one could determine the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule behaves in a realistic environment, as solution-phase conformations can differ significantly from the gas-phase minimum energy structure. researchgate.netnih.gov Furthermore, MD simulations can elucidate the specific hydrogen bonding or van der Waals interactions between the solute and solvent molecules, which govern its solubility and behavior.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. rsc.org

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts. chemaxon.comcomporgchem.comacs.org The accuracy of these predictions can be enhanced by considering solvent effects and by averaging the results over a Boltzmann-weighted ensemble of low-energy conformers obtained from conformational searches or MD simulations. nih.govresearchgate.net For this compound, such calculations would predict the chemical shifts for all unique hydrogen and carbon atoms, aiding in the assignment of complex experimental NMR spectra. chemaxon.com

Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. diva-portal.org These calculations help in assigning specific peaks in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the ketone, C-S stretches of the thioether, and various vibrations of the aromatic ring. acs.orgblogspot.com Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net

Table 3: Hypothetical Comparison of Calculated and Expected Experimental IR Frequencies Calculated frequencies are often scaled (e.g., by ~0.96 for B3LYP) to match experimental data.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |

| Carbonyl C=O Stretch | ~1715 | ~1715 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways and identify transient species like transition states. researchgate.netwhiterose.ac.ukrsc.org

For this compound, one could computationally study various reactions, such as the nucleophilic addition to the carbonyl group or the oxidation of the thioether sulfur. A prominent reaction type for such molecules is the thiol-Michael addition, where a thiol adds across a double bond; computational studies have provided significant insights into these mechanisms. researchgate.netnih.govnih.govacs.orgresearchgate.net

Using DFT, one can calculate the potential energy surface for a proposed reaction. This involves locating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netmdpi.com The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which determines the reaction rate. rsc.org Furthermore, analysis of the transition state's structure and its single imaginary frequency provides a detailed understanding of the bond-forming and bond-breaking processes occurring during the reaction. whiterose.ac.ukrsc.org

Design, Synthesis, and Exploration of Structure Activity Relationships Sar for 4 3,4 Dimethylphenyl Thio Butan 2 One Analogues

Strategic Derivatization of the 4-((3,4-Dimethylphenyl)thio)butan-2-one Scaffold

The core structure of this compound offers multiple sites for chemical modification to probe the impact of structural changes on biological activity. A strategic derivatization approach would involve systematic alterations at three key positions: the sulfur atom of the thioether bridge, the ketone carbonyl group, and the 3,4-dimethylphenyl aromatic ring. By modifying these regions, it is possible to explore the influence of electronic effects, steric bulk, hydrophobicity, and hydrogen bonding potential on the molecule's interaction with a biological target. The synthesis of a focused library of analogues allows for the construction of a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Synthesis of Oxidized Derivatives: Sulfoxides and Sulfones of this compound

The oxidation of the parent thioether to the sulfoxide (B87167), 4-((3,4-Dimethylphenyl)sulfinyl)butan-2-one, can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the sulfone. nih.govorganic-chemistry.org Common reagents for this selective transformation include sodium periodate (B1199274) (NaIO₄), hydrogen peroxide (H₂O₂) in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) under controlled stoichiometric conditions. researchgate.netresearchgate.net

Further oxidation to the sulfone, 4-((3,4-Dimethylphenyl)sulfonyl)butan-2-one, can be accomplished by employing stronger oxidizing agents or a stoichiometric excess of the reagents used for sulfoxide synthesis. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂ with a suitable catalyst are effective for this transformation. researchgate.net The successful synthesis of these oxidized derivatives provides valuable insight into the electronic requirements at the sulfur bridge for optimal biological activity.

| Compound Name | Structure | Modification |

| This compound | Parent Compound | |

| 4-((3,4-Dimethylphenyl)sulfinyl)butan-2-one | Sulfoxide Derivative | |

| 4-((3,4-Dimethylphenyl)sulfonyl)butan-2-one | Sulfone Derivative |

Chemical Modifications of the Ketone Functionality: Reductions, Ketal/Acetal Formation, and Condensation Products

The ketone group at the 2-position of the butane (B89635) chain is a key feature that can be modified to investigate the importance of the carbonyl moiety for biological activity.

Reductions: The reduction of the ketone to the corresponding secondary alcohol, 4-((3,4-Dimethylphenyl)thio)butan-2-ol, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, selectively reducing the ketone without affecting the thioether or the aromatic ring. nih.govbeilstein-journals.org The resulting alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group, which can significantly alter the binding interactions with a target receptor.

Ketal/Acetal Formation: To probe the necessity of the carbonyl group for activity, it can be protected as a ketal. researchgate.net Reaction of this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will yield the corresponding ethylene ketal derivative. zju.edu.cn This modification removes the hydrogen bond accepting ability of the carbonyl oxygen and introduces a more sterically hindered group, providing valuable SAR information.

Condensation Products: The ketone functionality can also serve as a handle for the synthesis of various condensation products. For example, reaction with hydrazines can yield hydrazones, while reaction with hydroxylamine (B1172632) can produce oximes. These modifications introduce additional nitrogen atoms and the potential for new hydrogen bonding interactions, further expanding the chemical space around the core scaffold.

| Derivative | Modification | Potential Impact on Activity |

| 4-((3,4-Dimethylphenyl)thio)butan-2-ol | Reduction of Ketone | Introduction of a chiral center and hydrogen bond donor/acceptor group. |

| 2-(3,4-Dimethylphenyl)thio)ethyl)-2-methyl-1,3-dioxolane | Ketal Formation | Removal of carbonyl hydrogen bond acceptor, increased steric bulk. |

| Hydrazone/Oxime Derivatives | Condensation | Introduction of new hydrogen bonding donors and acceptors. |

Functionalization of the Aromatic Ring and Thioether Linkage

The 3,4-dimethylphenyl moiety and the thioether linkage provide further opportunities for structural modification.

Functionalization of the Aromatic Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgxmu.edu.cn The existing methyl groups are ortho-, para-directing activators, and the thioether group is also an ortho-, para-directing activator. Therefore, electrophilic substitution would be expected to occur at the 2, 5, and 6 positions of the aromatic ring. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃) could introduce electron-withdrawing or halogen substituents, which can modulate the electronic properties and lipophilicity of the molecule.

Modification of the Thioether Linkage: While oxidation has been discussed, other modifications to the thioether linkage could involve the replacement of the sulfur atom with other heteroatoms, such as oxygen (ether) or nitrogen (amine), to create bioisosteric analogues. The synthesis of these analogues would require different synthetic routes but would provide crucial information on the role of the sulfur atom in the biological activity.

Investigative Applications of 4 3,4 Dimethylphenyl Thio Butan 2 One in Advanced Chemical Research

Mechanistic Biological Probes: Investigation of Molecular Interactions and Target Identification

In Vitro Cellular Pathway Modulation Studies

Without any existing research, the creation of a scientifically accurate and informative article as per the detailed instructions is unachievable.

Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices (e.g., environmental samples, synthetic mixtures, not biological fluids for dosage/safety)

The accurate detection and quantification of 4-((3,4-Dimethylphenyl)thio)butan-2-one in complex research matrices, such as environmental samples and synthetic reaction mixtures, are crucial for understanding its formation, fate, and potential applications. Given its chemical structure, which includes a thioether linkage and a ketone functional group, a variety of advanced analytical techniques can be employed. The choice of method often depends on the matrix complexity, the required sensitivity, and the specific research question.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques for analyzing compounds of this nature. When coupled with mass spectrometry (MS), these methods provide a high degree of selectivity and sensitivity, allowing for confident identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The compound's moderate polarity and expected boiling point make it amenable to GC analysis. For enhanced sensitivity and selectivity, especially in complex environmental samples, a sulfur-specific detector like the sulfur chemiluminescence detector (SCD) can be used in parallel with or instead of a standard mass spectrometer. hpst.cz

Sample Preparation: For environmental water samples, a pre-concentration step such as solid-phase extraction (SPE) is often necessary to achieve the required detection limits. For synthetic mixtures, a simple dilution with a suitable organic solvent is typically sufficient.

Chromatographic Conditions: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent, is generally suitable for the separation of this compound. The temperature program can be optimized to ensure good resolution from other components in the mixture.

Mass Spectrometry: In electron ionization (EI) mode, the molecule will fragment in a predictable manner, providing a characteristic mass spectrum for identification.

Predicted GC-MS Parameters and Expected Data

| Parameter | Predicted Value/Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| MS Transfer Line Temperature | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted Retention Time | 15-20 min |

| Predicted Limit of Detection (LOD) | 0.1 - 1 µg/L (with SPE) |

| Predicted Limit of Quantification (LOQ) | 0.5 - 5 µg/L (with SPE) |

Predicted Mass Spectral Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is likely to be dominated by cleavage alpha to the carbonyl group and cleavage of the C-S bond.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 222 | [C13H18OS]+• | Molecular Ion |

| 179 | [C13H18OS - CH3CO]+ | Loss of the acetyl group |

| 135 | [C8H9S]+ | Cleavage of the C-S bond with charge retention on the sulfur-containing fragment |

| 105 | [C8H9]+ | Xylyl cation |

| 43 | [CH3CO]+ | Acetyl cation |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For non-volatile impurities or for analysis in matrices that are not suitable for GC, HPLC coupled with tandem mass spectrometry (MS/MS) is an excellent alternative. nih.gov This technique offers high sensitivity and selectivity and is particularly useful for the analysis of trace levels of the compound in complex aqueous samples.

Chromatographic Conditions: Reversed-phase chromatography using a C18 column is the most common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this compound, likely forming the [M+H]+ ion. Tandem mass spectrometry (MS/MS) can be used for quantification by monitoring specific precursor-to-product ion transitions, which enhances selectivity and reduces matrix interference.

Predicted HPLC-MS/MS Parameters and Expected Data

| Parameter | Predicted Value/Condition |

|---|---|

| HPLC Column | C18 (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Predicted Precursor Ion (Q1) | m/z 223 [M+H]+ |

| Predicted Product Ions (Q3) | m/z 135, 105 |

| Predicted Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Predicted Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |

The development and validation of such analytical methods are essential for research involving this compound. Method validation would involve assessing parameters such as linearity, accuracy, precision, and recovery in the specific research matrix to ensure the reliability of the generated data. nih.gov

Emerging Research Frontiers and Future Directions for 4 3,4 Dimethylphenyl Thio Butan 2 One Studies

Development of Novel Asymmetric Synthetic Approaches for Chiral Analogues

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is a cornerstone of modern medicinal chemistry and materials science. Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is crucial as different enantiomers of a molecule can have vastly different biological activities.

Currently, there is a lack of published research detailing the development of asymmetric synthetic methods specifically for producing chiral analogues of 4-((3,4-Dimethylphenyl)thio)butan-2-one. While general methods for the asymmetric synthesis of chiral thioethers and ketones exist, their application to this particular substrate has not been documented. Future research in this area would likely involve the exploration of various chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the key bond-forming reactions. The development of such methods would be the first step towards understanding the potential stereospecific properties and applications of its chiral derivatives.

Exploration of Organocatalytic Transformations utilizing this compound or its Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering a green and often complementary alternative to metal-based catalysis. The ketone and thioether functionalities present in this compound suggest its potential as a substrate in a variety of organocatalytic transformations.

However, a review of the current literature reveals no studies that have explored the use of this compound or its derivatives in this context. Future research could investigate its reactivity in well-established organocatalytic reactions, such as asymmetric aldol (B89426), Michael, or Mannich reactions, where the ketone moiety could participate. Furthermore, the sulfur atom could potentially be exploited for its nucleophilic or redox properties in novel organocatalytic cycles. Such investigations would not only expand the synthetic utility of this compound but also contribute to the broader field of organocatalysis.

Advanced Mechanistic Understanding of Biomimetic Reactions

Biomimetic chemistry seeks to mimic the efficiency and selectivity of biological reactions. The structural motifs within this compound, particularly the thioether linkage, are found in various biologically active molecules. Understanding the mechanisms of reactions that mimic biological processes is crucial for the design of new catalysts and therapeutic agents.

There is currently no available research on advanced mechanistic studies of biomimetic reactions involving this compound. Future work in this area could involve designing experiments to probe the role of the sulfur atom in mimicking enzymatic processes, such as those involving coenzyme A or biotin. This could include kinetic studies, isotopic labeling experiments, and computational modeling to elucidate reaction pathways and transition states. A deeper mechanistic understanding could pave the way for the development of novel catalysts that operate under mild, environmentally friendly conditions.

Integration of High-Throughput Screening and Automation in Derivatization Studies

High-throughput screening (HTS) and automation are transformative technologies in modern chemical research, enabling the rapid synthesis and testing of large libraries of compounds. Derivatization, the process of modifying a molecule to create a range of analogues, is a key component of drug discovery and materials science.

The application of HTS and automation to the derivatization of this compound has not been reported. The implementation of such technologies would require the development of robust and automatable synthetic routes to modify the core structure of the molecule. For instance, reactions targeting the ketone or the aromatic ring could be optimized for parallel synthesis platforms. The resulting library of derivatives could then be screened for a variety of properties, such as biological activity or material performance, significantly accelerating the discovery of potential applications.

Predictive Modeling and Data Science Applications in the Discovery of New Reactivity and Applications

Predictive modeling and data science are increasingly being used to guide experimental research, saving time and resources by identifying promising candidates and reaction conditions. These computational approaches can predict a molecule's properties, reactivity, and potential applications based on its structure.

To date, no predictive modeling or data science studies have been published that focus on this compound. Future research could employ quantum chemical calculations to predict its spectroscopic properties, reactivity, and reaction mechanisms. Quantitative Structure-Activity Relationship (QSAR) models could be developed once a dataset of derivatives and their activities becomes available. Such computational studies would provide valuable insights to guide and rationalize experimental efforts in exploring the chemistry and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3,4-Dimethylphenyl)thio)butan-2-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between a thiol (e.g., 3,4-dimethylbenzenethiol) and a ketone precursor (e.g., 4-chlorobutan-2-one) under basic conditions. Optimization includes controlling temperature (40–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts like disulfides .

- Characterization : Confirm purity via HPLC (>98%) and structural identity using -/-NMR, IR (C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, heat) and monitor degradation via TLC or LC-MS. Store in amber vials at –20°C under inert atmosphere to prevent oxidation of the thioether group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Analysis : Compare structural analogs (e.g., 4-(2-chlorophenyl)butan-2-one derivatives) to identify substituent effects. For example, electron-withdrawing groups (Cl, NO) may enhance enzyme inhibition, while hydroxyl groups reduce membrane permeability .

- Experimental Design : Use isosteric replacements (e.g., replacing S with O) and assay against control compounds (e.g., parent ketones) to isolate the thioether’s contribution to activity .

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like trypanothione reductase. Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (, ) .

- Data Interpretation : Correlate computed electrostatic potentials with experimental IC values to refine substituent positioning on the phenyl ring .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals. If crystallization fails, derivatize the ketone (e.g., form a semicarbazone) to enhance lattice stability. Validate crystal structure via X-ray diffraction (R-factor < 0.05) .

Data Contradiction & Reproducibility

Q. Why do solvent polarity effects on this compound’s reactivity vary across studies?

- Analysis : Polar aprotic solvents (e.g., DMSO) stabilize thiolate intermediates, accelerating substitution, but may compete for hydrogen bonding. Replicate studies in standardized solvents (e.g., DMF) and report Kamlet-Taft parameters to contextualize polarity .

Q. How can researchers reconcile discrepancies in reported cytotoxicity profiles of structurally similar compounds?

- Methodology : Standardize assays using identical cell lines (e.g., HepG2) and normalization controls (e.g., MTT assay vs. ATP luminescence). Cross-reference with PubChem BioAssay data to identify outliers due to impurity interference .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound in enzymatic studies?

- Guidelines : Follow IFRA standards for thioether-containing compounds, including PPE (gloves, goggles) and fume hood use. Monitor airborne concentrations via GC-MS to ensure compliance with OSHA exposure limits (<1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.